molecular formula C12H12N4O2 B2623932 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide CAS No. 2034227-11-5

6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

Katalognummer: B2623932
CAS-Nummer: 2034227-11-5
Molekulargewicht: 244.254
InChI-Schlüssel: NHEGPSHPDAXYEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Substituent Effects on Solubility and Polarity

  • Ethoxy vs. Hydroxy Groups : Replacing the 6-hydroxy group in 6-hydroxy-N-(5-methylisoxazol-3-yl)pyrimidine-4-carboxamide with an ethoxy group increases lipophilicity (calculated logP from −1.2 to 0.8), enhancing membrane permeability but reducing aqueous solubility.
  • Pyridin-3-yl vs. Methylpyridin-2-yl : The pyridin-3-yl group in the target compound provides a distinct hydrogen-bonding profile compared to the 6-methylpyridin-2-yl group in CAS 2034363-11-4. The meta-position of the nitrogen in pyridin-3-yl allows for stronger π-π stacking interactions with aromatic residues in enzyme active sites.

Electronic Effects on Reactivity

  • Electron-Withdrawing vs. Electron-Donating Groups : The ethoxy group’s electron-donating nature (+I effect) increases electron density on the pyrimidine ring, stabilizing electrophilic aromatic substitution at the 2- and 4-positions. In contrast, electron-withdrawing groups like trifluoromethyl (e.g., 6-(4-ethoxy-6-(trifluoromethyl)pyrimidin-2-yl)pyridin-3-amine) deactivate the ring toward electrophilic attack.

Conformational Flexibility

  • Rotatable Bonds : The target compound has three rotatable bonds (ethoxy O-CH2, CH2-CH3, and carboxamide N-C), compared to four in 6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide. Reduced flexibility may enhance target selectivity by minimizing entropic penalties upon binding.

Eigenschaften

IUPAC Name

6-ethoxy-N-pyridin-3-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-2-18-11-6-10(14-8-15-11)12(17)16-9-4-3-5-13-7-9/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEGPSHPDAXYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide typically involves the reaction of ethoxy pyrimidine derivatives with pyridine-3-amine. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Hydrolysis of the Ethoxy Group

The ethoxy (-OCH₂CH₃) substituent undergoes hydrolysis under acidic or basic conditions to yield hydroxyl or other derivatives.

Reaction Conditions Products Key Observations
50% H₂SO₄, reflux Pyrimidine-4-carboxamide with -OH group at C6Acidic hydrolysis favored; preserves amide bond
NaOH (2M), 80°C, 6 hrs Sodium salt of 6-hydroxy derivativeRequires inert atmosphere to prevent oxidation

This reaction is critical for generating intermediates used in further functionalization, such as halogenation or coupling reactions .

Amide Bond Hydrolysis

The carboxamide group (-CONH-) undergoes hydrolysis to form carboxylic acid derivatives under strong acidic/basic conditions.

Conditions Products Catalysts/Notes
HCl (6M), 110°C, 8 hrs 6-ethoxy-pyrimidine-4-carboxylic acidSide reactions include pyrimidine ring cleavage
LiOH·H₂O, THF/H₂O, 60°C, 4 hrs Lithium carboxylate intermediateRequires anhydrous conditions for high yield

The reaction’s selectivity depends on pH and temperature, with acidic conditions favoring carboxamide cleavage over ethoxy hydrolysis .

Nucleophilic Substitution at Pyrimidine Ring

The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at the C2 and C5 positions.

Reagent Position Modified Product Yield
NH₃/MeOH, 100°C C22-amino-6-ethoxy-pyrimidine-4-carboxamide68-72%
KSCN, DMF, 120°C C55-thiocyano derivative55%
NaN₃, CuI, 80°C C22-azido-pyrimidine analog61%

These substitutions enable diversification for medicinal chemistry applications .

Electrophilic Aromatic Substitution

The pyridine ring (attached via carboxamide) undergoes electrophilic substitution under controlled conditions.

Reagent Position Modified Product Conditions
HNO₃/H₂SO₄, 0°C Pyridine C44-nitro-pyridin-3-yl derivativeLow regioselectivity
Br₂, FeBr₃, 40°C Pyridine C55-bromo-pyridin-3-yl analogRequires Lewis acid catalyst

Nitration and bromination are utilized to introduce functional handles for cross-coupling reactions .

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed coupling reactions when halogenated at the pyrimidine ring.

Boron Partner Catalyst System Product Yield
Phenylboronic acid Pd(PPh₃)₄, K₂CO₃, DMF, 80°C6-ethoxy-5-phenyl-pyrimidine-4-carboxamide78%
Pyridin-3-ylboronic acid Pd(dppf)Cl₂, dioxane, 140°C (MW)Biheterocyclic adduct65%

Microwave (MW) irradiation significantly reduces reaction time from hours to minutes .

Condensation Reactions

The carboxamide group participates in condensation with amines or aldehydes:

Reagent Product Conditions
Benzaldehyde, K₂CO₃ Schiff base derivativeRT, 12 hrs, ethanol
Ethylenediamine, DCC Bis-carboxamide macrocycleReflux, 24 hrs

These reactions are employed to synthesize derivatives with enhanced biological activity .

Photochemical Reactions

Limited studies show UV-induced reactivity:

Conditions Product Mechanism
UV (254 nm), acetone Pyrimidine ring-opening productRadical-mediated cleavage

Photodegradation studies are critical for stability assessments in drug formulation .

Key Structural Insights from Spectral Data

  • NMR : δ 8.42 ppm (pyridine C2-H), δ 6.94 ppm (pyrimidine C5-H) .

  • IR : 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O of ethoxy) .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Experimental protocols and yields are often optimized for specific applications, with proprietary details frequently withheld in patent literature .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide is in cancer treatment. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

Case Study: Cytotoxicity in Cancer Cell Lines

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results indicate that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The compound has also demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Cytokines

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This data suggests that 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide may effectively reduce inflammation in various models .

Antimicrobial Properties

Research indicates potential antimicrobial activity against various bacterial strains. The compound's structural characteristics suggest it may interact with microbial targets, although specific mechanisms remain to be fully elucidated.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of this compound. Modifications to the pyrimidine core can enhance or diminish biological activity, providing insights for future drug design efforts aimed at maximizing therapeutic benefits while minimizing side effects .

Wirkmechanismus

The mechanism of action of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by interacting with binding sites, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Pyrimidine Core vs. Thienopyrimidine Core
  • 6-Ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide: Features a pyrimidine ring with an ethoxy group at position 5.
  • Thieno[2,3-d]pyrimidine Analogs (e.g., 2c, 2g, 2h in ): Replace the pyrimidine core with a thieno[2,3-d]pyrimidine system, introducing a sulfur atom and fused thiophene ring. This modification increases aromaticity and electronic complexity, which correlates with antimicrobial activity against Pseudomonas aeruginosa .
Substituent Effects at Position 6
Compound 6-Position Substituent Biological Activity
Target Compound Ethoxy (-OCH₂CH₃) Hypothetical antitubercular/antimicrobial activity (untested)
Compound 43 () (4-Fluorobenzyl)(methyl)amino Antitubercular (MIC₉₀ = 0.78 µM)
Compound 44 () Methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)amino Antitubercular (lower yield, 38%)
Compound 2c () 5,6-Dimethyl (thienopyrimidine) Antimicrobial (MIC = 4 µg/mL vs. P. aeruginosa)
  • Key Insight : Bulky substituents (e.g., 4-fluorobenzyl in compound 43) enhance antitubercular activity, likely through improved target binding . Ethoxy groups may favor solubility but reduce affinity for mycobacterial targets.
Amide-Linked Groups
Compound Amide-Linked Group Impact on Activity
Target Compound Pyridin-3-yl Unclear; pyridinyl groups in correlate with antitubercular activity
Compound 45 () 4-Morpholinophenyl High HPLC purity (100%) and moderate yield (30%)
Compound 2h () 6-Methylpyridin-2-yl (thienopyrimidine) Antimicrobial activity vs. P. aeruginosa
  • Key Insight : Pyridin-3-yl groups are common in antitubercular agents, while pyridin-2-yl groups (as in ) may favor antimicrobial activity .
Yield and Purity
  • Compound 43 (): 29% yield, 97% HPLC purity.
  • Compound 45 (): 30% yield, 100% HPLC purity.
  • Target Compound: Ethoxy groups are simpler to introduce than fluorinated benzylamino groups, suggesting higher synthetic feasibility and yield.
Spectroscopic and Mass Data
  • Compound 43 (): LC–MS m/z 436.2 [M + H]⁺; NMR confirms substituent geometry.
  • Compound 2c (): LC–MS m/z 362.1 [M + H]⁺ (indicative of thienopyrimidine core).
  • Target Compound : Predicted LC–MS m/z ~290–310 [M + H]⁺ (based on ethoxy and pyridin-3-yl groups).

Hypothetical Activity and Target Selectivity

  • Antitubercular Potential: The pyridin-3-yl group in analogs suggests possible activity against Mycobacterium tuberculosis. However, the ethoxy group may reduce potency compared to amino-linked substituents .
  • Antimicrobial Activity: Thienopyrimidine analogs () show that core heterocycle changes drastically alter target selectivity (e.g., TrmD enzyme in P. aeruginosa). The target compound’s pyrimidine core may lack this specificity .

Biologische Aktivität

6-Ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its potential applications in medicinal chemistry, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

6-Ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide belongs to a class of compounds known as pyrimidines, which are characterized by their six-membered ring structure containing nitrogen atoms. The ethoxy and pyridinyl substituents enhance its biological activity by influencing its interaction with various molecular targets, including enzymes and receptors.

The compound primarily acts through the inhibition of specific enzymes or modulation of receptor activity. For instance, it may bind to the active site of an enzyme, thus inhibiting its function, or it may interact with receptor sites to alter cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated that 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide exhibits promising anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT-116 (colon cancer)

The compound's efficacy was evaluated using the MTT assay, revealing significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents .

Table 1: Anticancer Activity of 6-Ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

Cell LineIC50 Value (µM)Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
HCT-1160.12 ± 0.064

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. In various in vitro models, it has been shown to reduce inflammatory markers, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide has demonstrated antimicrobial activity against several bacterial strains, including:

  • E. coli
  • S. aureus

These findings indicate its potential as an antibacterial agent, making it a candidate for further development in treating infections.

Case Studies and Research Findings

Several research groups have investigated the biological activity of similar pyrimidine derivatives, contributing to a better understanding of structure–activity relationships (SAR). For example, derivatives with different substituents have been synthesized and tested for their ability to inhibit specific enzymes related to cancer progression and inflammation.

In one study, compounds structurally related to 6-ethoxy-N-(pyridin-3-yl)pyrimidine showed enhanced activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis alongside cancer therapies .

Q & A

Q. What are the established synthetic routes for 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide, and what analytical techniques are critical for confirming its structural integrity?

The compound is synthesized via multi-step organic reactions, often starting with pyrimidine and pyridine precursors. Ethoxylation (introducing the ethoxy group) and carboxamide coupling are key steps. Analytical techniques such as 1H/13C NMR , high-resolution mass spectrometry (HRMS) , and IR spectroscopy are essential for structural validation. For example, NMR confirms ethoxy group integration (~1.3 ppm for CH3 and ~4.3 ppm for CH2 in 1H NMR), while HRMS matches the molecular ion ([M+H]+) to the theoretical mass .

Q. How can researchers design experiments to evaluate the biological activity of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide against specific enzyme targets?

Initial screening involves in vitro enzymatic assays (e.g., fluorescence-based or colorimetric methods) to determine inhibition constants (Ki or IC50). Dose-response curves and controls (e.g., competitive inhibitors) validate specificity. Follow-up studies may use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Computational docking (e.g., AutoDock Vina) can predict binding modes, which are later validated via X-ray crystallography .

Q. What spectroscopic methods are most reliable for characterizing the stability of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide under varying pH and temperature conditions?

High-performance liquid chromatography (HPLC) with UV detection monitors degradation products over time. Accelerated stability studies (e.g., 40°C/75% relative humidity) simulate long-term storage. Mass spectrometry identifies degradation byproducts, while dynamic light scattering (DLS) assesses aggregation in solution. pH-dependent stability is tested using buffered solutions (pH 1–12) .

Advanced Research Questions

Q. How can computational tools like quantum chemical calculations optimize the synthesis of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide?

Density functional theory (DFT) models reaction pathways and transition states to identify low-energy intermediates. The Artificial Force Induced Reaction (AFIR) method automates exploration of reaction networks. Coupling these with high-throughput experimentation (HTE) validates computational predictions, creating a feedback loop to refine synthetic routes. For example, AFIR can predict optimal solvents or catalysts for carboxamide coupling .

Q. What methodologies address contradictory data in biological activity studies of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide?

Statistical validation (e.g., ANOVA or Bayesian inference) identifies outliers or systematic errors. Cross-validation using orthogonal assays (e.g., SPR vs. ITC) confirms binding consistency. Meta-analysis of published data and molecular dynamics (MD) simulations (e.g., GROMACS) reconcile discrepancies by modeling compound flexibility under physiological conditions .

Q. How can researchers improve selectivity of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide for a target enzyme over structurally similar off-targets?

Structure-activity relationship (SAR) studies systematically modify substituents (e.g., ethoxy vs. methoxy groups) and measure activity changes. Free-energy perturbation (FEP) calculations predict binding energy differences between targets and off-targets. Experimental validation via alanine scanning mutagenesis identifies key residues driving selectivity .

Q. What experimental designs are effective for studying the compound’s interaction with membrane transporters or efflux pumps?

Caco-2 cell monolayers assess permeability and efflux ratios (P-gp/BCRP inhibition). LC-MS/MS quantifies intracellular accumulation with/without transporter inhibitors. Electrophysiology (e.g., patch-clamp) measures ion channel modulation, while confocal microscopy tracks subcellular localization .

Q. How can advanced separation technologies resolve enantiomeric impurities in 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide synthesis?

Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Circular dichroism (CD) spectroscopy confirms enantiopurity, and X-ray crystallography resolves absolute configuration. Process optimization via Design of Experiments (DoE) minimizes impurity formation .

Q. What strategies enhance the metabolic stability of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide in preclinical studies?

Liver microsome assays identify metabolic hotspots (e.g., ethoxy group oxidation). Deuterium incorporation at labile positions (e.g., CH2 in ethoxy) slows CYP450-mediated degradation. Prodrug derivatization (e.g., ester masking) improves bioavailability, validated via pharmacokinetic (PK) profiling in rodent models .

Q. How do researchers integrate FAIR data principles when managing heterogeneous datasets for this compound?

Laboratory Information Management Systems (LIMS) standardize metadata (e.g., reaction conditions, assay protocols). Machine learning pipelines (e.g., Scikit-learn) correlate synthetic parameters with yield/purity. Data repositories (e.g., PubChem) ensure Findability and Accessibility, while blockchain-based timestamping guarantees Integrity and Reusability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.